An In-depth Technical Guide to 2-Methylthio-6-phenyl-4H-thiopyran-4-one: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to 2-Methylthio-6-phenyl-4H-thiopyran-4-one: Synthesis, Properties, and Therapeutic Potential
This guide provides a comprehensive technical overview of 2-Methylthio-6-phenyl-4H-thiopyran-4-one, a heterocyclic compound with significant potential in medicinal chemistry and drug development. Drawing upon established principles of organic synthesis and spectral analysis, this document serves as a vital resource for researchers and scientists engaged in the exploration of novel therapeutic agents. While specific experimental data for this compound is not widely published, this guide synthesizes information from closely related analogues to provide robust, scientifically-grounded insights into its synthesis, characterization, and potential biological activities.
Introduction: The Thiopyran Scaffold in Drug Discovery
The 4H-thiopyran-4-one core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities.[1][2] The incorporation of a sulfur atom into the six-membered ring, analogous to the oxygen in pyrans, imparts unique physicochemical properties that can influence biological activity.[1][2] Thiopyran derivatives have demonstrated potential as antibacterial, antifungal, anti-inflammatory, antiviral, and anticancer agents.[1][3][4] The subject of this guide, 2-Methylthio-6-phenyl-4H-thiopyran-4-one, combines this promising heterocyclic core with a phenyl substituent, a common feature in many bioactive molecules, and a methylthio group, which can modulate the electronic properties and metabolic stability of the compound.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 113544-16-4 | [5] |
| Molecular Formula | C₁₂H₁₀OS₂ | [5] |
| Molecular Weight | 234.34 g/mol | [5] |
| Appearance | Predicted to be a crystalline solid | N/A |
| Melting Point | Not reported | N/A |
| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbons | N/A |
Synthesis and Reaction Mechanisms
A definitive, published synthesis for 2-Methylthio-6-phenyl-4H-thiopyran-4-one is not currently available. However, based on established synthetic routes for analogous thiopyran-4-ones, a plausible and robust synthetic strategy can be proposed. The following protocol is based on the well-documented reaction of a 1,3-dicarbonyl compound or its equivalent with a sulfur-donating reagent, a common method for constructing the thiopyran ring.[6][7]
Proposed Synthetic Pathway
Caption: Proposed synthetic workflow for 2-Methylthio-6-phenyl-4H-thiopyran-4-one.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of a Dithiocarboxylate Intermediate
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To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of benzoylacetone (1 equivalent) in anhydrous THF dropwise.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the enolate.
-
Cool the reaction mixture back to 0 °C and add carbon disulfide (1.2 equivalents) dropwise.
-
Stir the reaction at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude dithiocarboxylate intermediate.
Step 2: S-Methylation
-
Dissolve the crude dithiocarboxylate intermediate from Step 1 in a suitable solvent such as acetone or dimethylformamide (DMF).
-
Add potassium carbonate (1.5 equivalents) to the solution.
-
Add methyl iodide (1.2 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, or until TLC indicates the complete consumption of the starting material.
-
Filter off the potassium carbonate and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the S-methylated intermediate.
Step 3: Intramolecular Cyclization
-
Dissolve the purified S-methylated intermediate in a suitable solvent such as acetic acid or toluene.
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid or sulfuric acid.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford 2-Methylthio-6-phenyl-4H-thiopyran-4-one.
Spectral Characterization (Predicted)
While experimental spectra are not available, the spectral characteristics of 2-Methylthio-6-phenyl-4H-thiopyran-4-one can be predicted based on its structure and data from analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic, vinylic, and methyl protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.3 - 7.5 | Multiplet | 5H | Phenyl group protons |
| ~ 6.5 - 6.7 | Singlet | 1H | Vinylic proton on the thiopyran ring |
| ~ 6.3 - 6.5 | Singlet | 1H | Vinylic proton on the thiopyran ring |
| ~ 2.5 | Singlet | 3H | Methylthio (-S-CH₃) protons |
Note: The exact chemical shifts of the vinylic protons can vary depending on the solvent and the electronic effects of the substituents.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 180 - 190 | C=O (carbonyl carbon) |
| ~ 155 - 165 | C-S (carbon of the thiopyran ring attached to sulfur) |
| ~ 130 - 140 | Phenyl group carbons (quaternary and CH) |
| ~ 120 - 130 | Vinylic carbons of the thiopyran ring |
| ~ 15 - 20 | -S-CH₃ (methylthio carbon) |
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the carbonyl group and the carbon-sulfur bonds.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 1640 - 1680 | Strong | C=O stretching vibration of the α,β-unsaturated ketone |
| ~ 1580 - 1620 | Medium | C=C stretching vibrations of the thiopyran and phenyl rings |
| ~ 3000 - 3100 | Medium | Aromatic C-H stretching |
| ~ 2850 - 2950 | Weak | Aliphatic C-H stretching of the methyl group |
| ~ 600 - 800 | Medium | C-S stretching vibrations |
Mass Spectrometry
The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (234.34 g/mol ). Fragmentation patterns would likely involve the loss of the methylthio group, the phenyl group, and carbon monoxide.
Potential Biological Activity and Therapeutic Applications
The thiopyran-4-one scaffold is a well-established pharmacophore with a wide range of biological activities.[1][2] The presence of the phenyl and methylthio substituents in 2-Methylthio-6-phenyl-4H-thiopyran-4-one suggests that it is a promising candidate for various therapeutic applications.
Anticancer Activity
Many thiopyran derivatives have been reported to possess significant anticancer properties.[1] The mechanism of action often involves the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways in cancer cells. The planar structure of the thiopyran ring allows for potential intercalation with DNA, while the substituents can interact with specific enzyme active sites.
Anti-inflammatory and Analgesic Activity
The structural similarity of 4H-thiopyran-4-ones to flavonoids, which are known for their anti-inflammatory properties, suggests that 2-Methylthio-6-phenyl-4H-thiopyran-4-one could also exhibit such activity. The potential mechanism could involve the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX).
Antimicrobial Activity
Sulfur-containing heterocycles are a cornerstone of many antimicrobial drugs. Thiopyran derivatives have shown activity against a range of bacteria and fungi.[1][4] The presence of the sulfur atom and the overall lipophilicity of the molecule can facilitate its transport across microbial cell membranes, where it can disrupt essential cellular processes.
Logical Pathway for Biological Investigation
Caption: A logical workflow for the biological evaluation of the target compound.
Conclusion and Future Directions
2-Methylthio-6-phenyl-4H-thiopyran-4-one represents a molecule of significant interest for further investigation in the field of drug discovery. This guide has provided a comprehensive, albeit predictive, framework for its synthesis, characterization, and potential biological activities, based on the established chemistry of related compounds. Future research should focus on the experimental validation of the proposed synthetic route and the comprehensive evaluation of its pharmacological profile. Such studies will be instrumental in unlocking the full therapeutic potential of this promising heterocyclic compound.
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